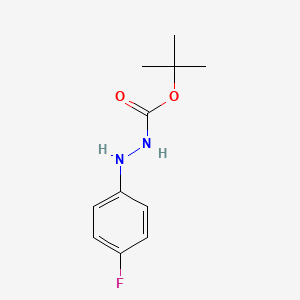

tert-butyl N-(4-fluoroanilino)carbamate

Description

tert-Butyl N-(4-fluoroanilino)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-fluoro-substituted aniline moiety. This compound is structurally characterized by a benzene ring substituted with a fluorine atom at the para position and a Boc-protected amino group. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for introducing fluorine-containing aromatic amines into drug candidates. Fluorine atoms are known to enhance metabolic stability, bioavailability, and binding affinity in drug molecules, making this compound valuable in medicinal chemistry .

Properties

CAS No. |

1202391-84-1 |

|---|---|

Molecular Formula |

C11H15FN2O2 |

Molecular Weight |

226.251 |

IUPAC Name |

tert-butyl N-(4-fluoroanilino)carbamate |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15) |

InChI Key |

NGAHHQOZPBGXFW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)F |

Synonyms |

Hydrazinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-diMethylethyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for preparing tert-butyl N-(4-fluoroanilino)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.

Palladium-Catalyzed Synthesis: Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(4-fluoroanilino)carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-fluoroanilino)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable carbamate linkages makes it useful in drug design and development .

Industry: The compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism by which tert-butyl N-(4-fluoroanilino)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Differences and Implications

Substituent Effects: Fluorine Position: The 4-fluoroaniline group in this compound contrasts with trifluoromethyl (e.g., 215655-42-8) or fluoropiperidine (e.g., 907544-17-6) substituents. Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance lipophilicity and binding selectivity . Hydroxy/Cyclopentyl Systems: Compounds like 154737-89-0 incorporate hydroxylated cyclopentane rings, offering rigidity and stereochemical diversity for targeting enzymes like proteases or kinases .

Ring Systems :

- Piperidine Derivatives : tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) and fluoropiperidines (e.g., 907544-17-6) are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .

- Bicyclic Systems : Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (880545-32-4) exhibit constrained geometries, enhancing receptor specificity .

Synthetic Utility: The rivaroxaban intermediate (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate highlights the role of Boc-protected amines in multistep syntheses, enabling precise control over stereochemistry and functional group compatibility .

Physicochemical Properties

- Polarity : Hydroxycyclopentyl derivatives (e.g., 154737-89-0) are more polar than aromatic carbamates, affecting their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.